2-Ethoxy-5-(tributylstannyl)pyrimidine
Overview
Description
2-Ethoxy-5-(tributylstannyl)pyrimidine, also known as 2-ETHO-TBP, is an organic compound consisting of a pyrimidine ring with a tributylstannyl group attached to the 2-ethoxy position. It is a highly versatile chemical compound with a wide range of applications in synthetic organic chemistry, including the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
Antiviral Activity
2,4-Diamino-6-hydroxypyrimidines substituted at the 5 position have been prepared and evaluated for their antiviral activity. These compounds, upon further modification, exhibited significant inhibition against retrovirus replication in cell culture. Specifically, derivatives with certain substituents showed pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Organic Synthesis Applications
The inverse electron demand Diels-Alder reactions of certain pyrimidine derivatives have been explored for the preparation of functionalized pyrimidines. This methodology is useful for synthesizing 5,6-disubstituted pyrimidines, which are crucial intermediates for further chemical transformations (Boger & Dang, 1988).
Biological Activity of Heterocycles
2-Ethoxymethylene-3-oxobutanenitrile, a related reagent, has been utilized for synthesizing heterocycles with biological activity. This approach led to the creation of compounds displaying activity against bacteria, fungi, and tumor cells, demonstrating the potential for developing novel therapeutic agents (Černuchová et al., 2005).
Microwave-Mediated Synthesis
Microwave irradiation and solvent-free conditions have been applied to synthesize novel pyrimido[1,2-a]pyrimidines, showing the efficiency of modern synthetic techniques in preparing complex pyrimidine derivatives for various applications (Eynde et al., 2001).
Proton-Coupled Electron Transfer Dynamics
Studies on pyrene-modified pyrimidine nucleosides have provided insights into the reductive electron transport in DNA. These investigations highlight the role of pyrimidines in biological processes and their potential applications in biochemistry and molecular biology (Raytchev et al., 2004).
Antioxidant Properties
Pyrimidine derivatives have been synthesized and evaluated for their antioxidant properties, showing potential for therapeutic applications. These compounds exhibited promising antioxidant activity in various in vitro assays, suggesting their usefulness in combating oxidative stress (Rani et al., 2012).
Mechanism of Action
Mode of Action
Organotin compounds like 2-ethoxy-5-(tributylstannyl)pyrimidine are generally used in stille coupling reactions . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Organotin compounds are known to be involved in various biochemical reactions, including stille coupling . The downstream effects of these reactions can vary widely depending on the specific targets and pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in a refrigerator , suggesting that temperature may affect its stability.
properties
IUPAC Name |
tributyl-(2-ethoxypyrimidin-5-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N2O.3C4H9.Sn/c1-2-9-6-7-4-3-5-8-6;3*1-3-4-2;/h4-5H,2H2,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCOSDYXPAQHNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586037 | |
Record name | 2-Ethoxy-5-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1025746-10-4 | |
Record name | 2-Ethoxy-5-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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